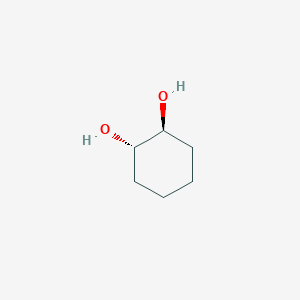

(1S,2S)-cyclohexane-1,2-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURGBBHAOXLIO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57794-08-8 | |

| Record name | 1,2-Cyclohexanediol, (1S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057794088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S)-trans-1,2-Cyclohexanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-CYCLOHEXANEDIOL, (1S-TRANS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RX9RD438J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1S,2S)-cyclohexane-1,2-diol physical properties

An In-Depth Technical Guide to the Physicochemical Characterization of (1S,2S)-Cyclohexane-1,2-diol

Abstract

This compound is a C2-symmetric chiral diol that serves as a versatile chiral auxiliary and a valuable building block in asymmetric synthesis. Its rigid cyclohexane framework and well-defined stereochemistry make it a critical component in the development of chiral ligands, catalysts, and active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is paramount for its effective application in research and drug development, ensuring purity, consistency, and optimal performance in stereoselective transformations. This guide provides a comprehensive overview of the core physical properties of this compound, detailed protocols for their experimental determination, and an exploration of their significance in a scientific and drug development context.

Introduction: The Significance of a Chiral Scaffold

Chirality is a fundamental property in modern drug development, as the physiological activity of a molecule is intrinsically linked to its three-dimensional structure. Enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles.[1] Consequently, regulatory bodies emphasize the need for the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[2][3]

This compound, with its defined absolute stereochemistry, provides a rigid and predictable chiral environment. This makes it an invaluable synthon for creating complex chiral molecules with a high degree of stereochemical control. Its physical properties, such as melting point, solubility, and optical rotation, are not merely data points; they are critical indicators of enantiomeric purity and are essential for process development, formulation, and quality control.[4]

Core Physicochemical Properties

The physical characteristics of this compound are defining features that confirm its identity and purity. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [5][6] |

| Molecular Weight | 116.16 g/mol | [5][6][7] |

| Appearance | Off-white to white crystalline powder | [5][8] |

| Melting Point | 107-109 °C | [7][8] |

| Boiling Point | 117 °C @ 12.75 mmHg (17 hPa) | [5][8] |

| Specific Optical Rotation | [α]²⁰/D +39° (c=1.6 in H₂O) | [7] |

| Solubility | Soluble in methanol and chloroform; moderately soluble in water. | [5][9][10] |

| log P (n-octanol/water) | 0.08 | [8] |

Experimental Determination of Physical Properties

The validation of the physical properties outlined above requires robust and reproducible experimental methodologies. As a self-validating system, each protocol must be executed with precision to ensure trustworthy and accurate data.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. DSC is a highly precise method that measures the heat flow required to raise a sample's temperature, providing a detailed thermal profile of the melting transition.[11][12]

Workflow for DSC Analysis:

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry. Weigh approximately 2-5 mg of the crystalline powder into a Tzero aluminum pan.[13]

-

Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a sample press. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC autosampler or manual cell.

-

Thermal Program: Institute a heat-cool-heat cycle to remove thermal history, though for a simple melting point, a single heating ramp is sufficient. Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Data Acquisition: Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 130°C).[12] An inert nitrogen atmosphere (50 mL/min) is maintained to prevent oxidative degradation.

-

Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.[13]

Specific Optical Rotation by Digital Polarimetry

Causality: Optical rotation is the definitive physical property of a chiral molecule. For an enantiopure compound like this compound, the specific rotation is a constant value under defined conditions (temperature, wavelength, solvent, concentration).[14] Its measurement is a direct assessment of enantiomeric purity; a deviation from the literature value suggests the presence of the opposite enantiomer or other optically inactive impurities.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh approximately 400 mg (to achieve a concentration 'c' of 1.6 g per 25 mL, which simplifies to ~0.064 g/mL for calculation) of this compound. Quantitatively transfer it to a 25 mL volumetric flask and dissolve in high-purity water, filling to the mark. Ensure the solution is homogeneous.

-

Instrument Calibration: Power on the polarimeter and allow the sodium lamp (D-line, 589.3 nm) to stabilize. Calibrate the instrument to zero using a blank cell filled with high-purity water.[15]

-

Sample Measurement: Rinse and fill a 1 dm (100 mm) polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.[16]

-

Data Recording: Place the sample cell in the polarimeter and record the observed rotation (α) at a controlled temperature (20°C). Perform multiple readings (e.g., 5) and average the result.[17]

-

Calculation: Calculate the specific rotation [α] using Biot's Law:[16]

-

[α]Tλ = α / (l × c)

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

c = concentration in g/mL

-

-

Qualitative Solubility Determination

Causality: The "like dissolves like" principle governs solubility.[18] The two hydroxyl groups on this compound allow for hydrogen bonding with polar solvents like water and methanol. The nonpolar cyclohexane backbone facilitates dissolution in less polar solvents like chloroform. Understanding solubility is critical for selecting appropriate solvents for synthesis, purification (crystallization), and formulation.

Step-by-Step Protocol:

-

Solvent Selection: Prepare test tubes containing 1 mL of various solvents (e.g., water, methanol, ethanol, chloroform, ethyl acetate, hexane).

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.[8]

-

Observation: Vigorously shake or vortex each tube for 60 seconds.[9]

-

Classification: Visually inspect for complete dissolution. Classify as 'soluble' (dissolves completely), 'partially soluble' (some solid remains), or 'insoluble' (no visible dissolution).

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structural integrity.

Logical Relationship of Spectroscopic Analysis

Caption: Interrelation of Spectroscopic Techniques for Structural Elucidation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, broadened by hydrogen bonding.[19] Strong peaks around 2930 cm⁻¹ and 2860 cm⁻¹ correspond to the C-H stretching of the cyclohexane ring, while the C-O stretching vibration appears in the 1100-1050 cm⁻¹ region.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. One would expect to see signals for the methine protons attached to the hydroxyl groups (CH-OH) in the 3.0-4.0 ppm region. The protons of the cyclohexane ring would appear as complex multiplets in the aliphatic region (1.0-2.5 ppm).[21] The hydroxyl protons themselves may appear as a broad singlet whose chemical shift is concentration-dependent.

-

¹³C-NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. Due to the molecule's C2 symmetry, only three carbon signals are expected: one for the two equivalent carbons bearing the hydroxyl groups (C-OH) and two for the remaining pairs of equivalent methylene carbons (CH₂) in the ring.

-

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will show a molecular ion peak ([M]⁺) at an m/z of 116, confirming the molecular weight.[22] A prominent fragmentation pattern involves the loss of a water molecule ([M-H₂O]⁺), resulting in a peak at m/z 98.[23][24] Further fragmentation of the cyclohexane ring leads to characteristic lower mass ions.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound may cause eye, skin, and respiratory tract irritation.[25]

-

Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat should be worn at all times.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin and eyes and wash hands thoroughly after handling.[25]

-

Storage: Store in a cool, dry place in a tightly sealed container, below +30°C.[10]

Conclusion

The physical properties of this compound are integral to its identity, purity, and application in advanced organic synthesis and pharmaceutical development. The methodologies described herein provide a robust framework for the comprehensive characterization of this and similar chiral molecules. Adherence to these detailed protocols ensures the generation of high-quality, reliable data, which is the cornerstone of scientific integrity and successful drug discovery endeavors.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (1S,2S)-trans-1,2-Cyclohexanediol, 98%. Retrieved from [Link]

-

Solubility of Things. (n.d.). Cyclohexane-1,2-diol. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Cyclohexanediol, (1S-trans)-. Retrieved from [Link]

-

Hess, S., & DeWitte, R. S. (2014). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 14(24), 2736–2740. Retrieved from [Link]

-

Veranova. (n.d.). The importance of chirality in API development. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination. Retrieved from [Link]

-

Torontech. (2025, January 2). Polarimeter Guide: Optical Activity & Applications. Retrieved from [Link]

-

Zaretskii, V. I., Wulfson, N. S., Zaikin, V. G., Kogan, L. M., Voishvillo, N. E., & Torgov, I. V. (1972). Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol. Organic Mass Spectrometry, 6(3), 383-388. Retrieved from [Link]

-

Health Canada. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

-

digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

-

Ilardi, E. A., Vitale, R. M., & Scilimati, A. (2020). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 25(22), 5438. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of epoxidation and diol formation of oleic acid. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <781> OPTICAL ROTATION. Retrieved from [Link]

-

Purdue University. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of diol 5 (a) observed (b) calculated by DFT /6-31G, 6-311G* method*. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

de Oliveira, M. A., & Yoshida, M. I. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 45(1), 95-101. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Reddit. (2019, November 2). How to read this H-NMR? The molecule is trans-cyclohexane-1 2-diol. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]

- 4. veranova.com [veranova.com]

- 5. westlab.com [westlab.com]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. ijirset.com [ijirset.com]

- 11. Differential scanning calorimetry [cureffi.org]

- 12. scielo.br [scielo.br]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. digicollections.net [digicollections.net]

- 16. cdn.pasco.com [cdn.pasco.com]

- 17. rudolphresearch.com [rudolphresearch.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. reddit.com [reddit.com]

- 22. Mass Spectrometry [www2.chemistry.msu.edu]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

(1S,2S)-cyclohexane-1,2-diol chemical structure and stereochemistry

An In-depth Technical Guide to (1S,2S)-Cyclohexane-1,2-diol: Structure, Stereochemistry, and Synthetic Utility

Introduction

This compound is a C2-symmetric chiral diol that has emerged as a cornerstone in modern asymmetric synthesis. Its rigid cyclohexane framework provides a well-defined stereochemical environment, making it an invaluable tool for researchers, scientists, and drug development professionals. This diol serves not only as a versatile chiral building block but also as a highly effective chiral auxiliary and a precursor to sophisticated chiral ligands for asymmetric catalysis.[1] This guide provides a comprehensive overview of its chemical structure, conformational analysis, stereoselective synthesis, and applications, underscoring its significance in the creation of complex, enantiomerically pure molecules.

Part 1: Molecular Structure and Stereochemistry

The unique utility of this compound is intrinsically linked to its three-dimensional structure and stereochemical properties.

Isomerism of 1,2-Cyclohexanediol

Cyclohexane-1,2-diol, a diol consisting of a cyclohexane skeleton with two hydroxyl groups on adjacent carbons, exists as three distinct stereoisomers.[2][3]

-

cis-Cyclohexane-1,2-diol: In this isomer, the two hydroxyl groups are on the same face of the cyclohexane ring. Due to a plane of symmetry, the cis isomer is an achiral meso compound.[4]

-

trans-Cyclohexane-1,2-diol: The hydroxyl groups are on opposite faces of the ring. This configuration lacks a plane of symmetry, resulting in a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-cyclohexane-1,2-diol and the subject of this guide, This compound .[5]

The precise spatial arrangement of the hydroxyl groups in the (1S,2S) enantiomer is critical for its function in inducing chirality.

Caption: Stereoisomers of Cyclohexane-1,2-diol.

Conformational Analysis

The cyclohexane ring predominantly adopts a low-energy chair conformation.[6] For trans-1,2-disubstituted cyclohexanes, this leads to a dynamic equilibrium between two chair conformers: one with the substituents in a diequatorial arrangement and the other with them in a diaxial arrangement.

For this compound, the equilibrium strongly favors the diequatorial conformer . This preference is driven by the minimization of steric strain, specifically the unfavorable 1,3-diaxial interactions that would destabilize the diaxial form.[6]

The position of this equilibrium is also influenced by the solvent. Polar solvents tend to further favor the more polar diequatorial conformer.[7][8] The ability of the hydroxyl groups to participate in both intramolecular and intermolecular hydrogen bonding also plays a crucial role in dictating the preferred conformation and the rotational state (rotamer) of the C-O bonds.[8] This predictable conformational preference is key to its effectiveness in asymmetric synthesis, as it creates a stable and well-defined chiral environment.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [9] |

| CAS Number | 57794-08-8 | [10] |

| Molecular Formula | C₆H₁₂O₂ | [10] |

| Molecular Weight | 116.16 g/mol | [10] |

| Melting Point | 107-109 °C (lit.) | |

| Optical Activity [α]20/D | +39° (c = 1.6 in H₂O) | |

| Appearance | White to off-white crystalline solid | |

| SMILES | O[C@H]1CCCC[C@@H]1O |

Spectroscopic analysis is essential for structural confirmation. In the ¹H NMR spectrum , the protons attached to the carbons bearing the hydroxyl groups (H-C-O) typically appear as distinct multiplets. The coupling constants observed for these protons can provide valuable information about their dihedral angles with neighboring protons, helping to confirm the trans-diequatorial arrangement.[11] In the ¹³C NMR spectrum , two distinct signals are expected for the hydroxyl-bearing carbons, further confirming the C2-symmetric nature of the molecule.

Part 2: Synthesis of Enantiopure this compound

Access to enantiomerically pure this compound is critical for its applications. The primary strategies involve the resolution of a racemic mixture or direct asymmetric synthesis.

Caption: General workflow for the synthesis of this compound via resolution.

Synthesis and Resolution of Racemic trans-1,2-Cyclohexanediol

A common and historically significant route begins with the synthesis of the racemic trans-diol.[1]

-

Synthesis of Racemic Mixture : A classic method involves the anti-dihydroxylation of cyclohexene. This can be achieved by first forming cyclohexene oxide via epoxidation (e.g., with a peroxy acid like m-CPBA), followed by acid-catalyzed ring-opening, which proceeds with inversion of stereochemistry to yield the trans-diol as a racemic mixture.[1] An alternative one-pot procedure uses performic acid, generated in situ from formic acid and hydrogen peroxide, to achieve the same transformation.[12][13]

-

Resolution : The separation of the enantiomers from the racemic mixture is the crucial step.

-

Chemical Resolution : This involves reacting the racemic diol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization.

-

Kinetic Resolution : This is often a more efficient method. It uses a chiral catalyst or an enzyme to selectively react with one enantiomer faster than the other. Chemoenzymatic strategies, for example, employ lipases to acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiopure diol.[1] This approach is valued for its high selectivity and environmentally benign conditions.[1]

-

Asymmetric Synthetic Routes

More advanced strategies aim to produce the desired enantiomer directly, avoiding a resolution step. These include asymmetric dihydroxylation and enantioselective epoxidation reactions, which have become powerful tools in modern organic synthesis.[1]

Part 3: Applications in Asymmetric Synthesis and Drug Development

The well-defined, rigid C2-symmetric structure of this compound makes it a powerful tool in asymmetric synthesis.

As a Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the reaction, the auxiliary is removed, leaving a chiral product.

This compound is frequently used for this purpose by forming chiral acetals or ketals with prochiral ketones or aldehydes.[1] The bulky and rigid cyclohexane framework of the auxiliary effectively shields one face of the reactive center (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face. This leads to the formation of a product with high diastereoselectivity.[14][15] For example, the diastereoselective alkylation of enol ethers derived from this diol has been used to synthesize α,α-disubstituted α-amino acids with excellent stereocontrol.[14][15]

Caption: Use of this compound as a chiral auxiliary.

As a Chiral Ligand Precursor

This compound is a valuable precursor for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. The diol can be readily modified to create a wide range of bidentate ligands.[1] These ligands coordinate to a metal center (e.g., titanium, copper, ruthenium), creating a chiral catalytic environment that can facilitate enantioselective transformations with high efficiency and selectivity.[1]

For instance, it has been used to prepare ligands for titanium alkoxide-catalyzed additions of phosphites to aldehydes, yielding non-racemic hydroxy phosphonates. Its structural motif is closely related to that of (1S,2S)-cyclohexane-1,2-diamine, the backbone of many highly successful "DACH" ligands used in reactions like asymmetric Henry reactions and reductions.[1]

As a Chiral Building Block

In drug development and natural product synthesis, the diol serves as a chiral synthon or building block. Its two stereocenters and functional handles (hydroxyl groups) can be elaborated into more complex molecular architectures. The rigidity of the cyclohexane scaffold helps to control the relative stereochemistry of new chiral centers introduced during a synthetic sequence, making it a reliable starting point for constructing intricate target molecules.

Part 4: Key Experimental Protocols

The following protocols are provided as illustrative examples of the synthesis and resolution of trans-cyclohexane-1,2-diol.

Protocol 1: Synthesis of Racemic trans-1,2-Cyclohexanediol via Performic Acid

This protocol is based on established literature procedures and should be performed with appropriate safety precautions, including the use of a safety shield, as it involves peroxides.[13]

-

Reaction Setup : In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 600 mL of 88% formic acid. Cool the flask in an ice bath.

-

Peracid Formation : Slowly add 140 mL of 30% hydrogen peroxide to the stirred formic acid.

-

Substrate Addition : While maintaining the internal temperature between 40-45 °C using the ice bath, slowly add 82 g (1.0 mole) of cyclohexene from the dropping funnel over 20-30 minutes.

-

Reaction : After the addition is complete, continue stirring at 40 °C for one hour, then allow the mixture to stand at room temperature overnight.

-

Workup : a. Remove the formic acid and water by distillation under reduced pressure (steam bath). b. Cool the viscous residue in an ice bath and slowly add an ice-cold solution of 80 g of sodium hydroxide in 150 mL of water to hydrolyze the formate esters, ensuring the temperature does not exceed 45 °C. c. Warm the alkaline solution to 45 °C and extract the product with ethyl acetate. d. Dry the organic extracts, remove the solvent via rotary evaporation, and purify the resulting solid, typically by distillation or recrystallization, to yield racemic trans-1,2-cyclohexanediol.

Protocol 2: General Workflow for Enzymatic Kinetic Resolution

This protocol outlines a general chemoenzymatic approach.

-

Setup : Dissolve racemic trans-1,2-cyclohexanediol (1 equivalent) in an appropriate organic solvent (e.g., toluene or THF).

-

Enzyme Addition : Add a lipase, such as Candida antarctica lipase B (CAL-B), often in an immobilized form.

-

Acyl Donor : Add a slight molar deficit of an acyl donor (e.g., 0.5 equivalents of vinyl acetate). The use of a deficit ensures that only one enantiomer is fully acylated, preventing acylation of the desired product.

-

Reaction Monitoring : Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor its progress using TLC or GC to track the consumption of the starting material and formation of the monoacetate.

-

Workup : a. When approximately 50% conversion is reached, filter off the immobilized enzyme (which can often be reused). b. Remove the solvent under reduced pressure. c. Separate the unreacted this compound from the acylated (1R,2R)-monoacetate using column chromatography. The significant difference in polarity between the diol and the ester makes this separation straightforward.

Conclusion

This compound is a powerful and versatile molecule in the field of organic chemistry. Its value is derived from its rigid C2-symmetric structure, predictable conformational behavior, and the stereochemical control it imparts in asymmetric reactions. Whether employed as a chiral auxiliary to guide transformations, a precursor to sophisticated catalytic ligands, or a foundational building block for complex targets, it provides chemists with a reliable tool for the enantioselective synthesis of molecules critical to research, drug discovery, and materials science. The continued development of efficient synthetic routes, particularly green chemoenzymatic methods, ensures that this essential chiral diol will remain at the forefront of chemical innovation.

References

-

Eliel, E. L., & Gilbert, E. C. (1969). Conformational Analysis of Cyclohexane- 1,Z-diol Derivatives and M M ~ Parameter Improvementt. CSIRO Publishing. Retrieved from [Link]

-

Bacon, J. F. (1987). Conformational Analysis of Cyclohexandiols and Related Compounds. University of South Wales. Retrieved from [Link]

-

ResearchGate. (2015). Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. Retrieved from [Link]

-

Quora. (2020). What are the stable conformations of cis and trans 1,2 cyclohexane diol.... Retrieved from [Link]

-

OC-Praktikum. (2006). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexane-1,2-diol. Retrieved from [Link]

-

PubMed. (2001). Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. J Org Chem. Retrieved from [Link]

-

ACS Publications. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (1962). trans-1,2-CYCLOHEXANEDIOL. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Cyclohexanediol. Retrieved from [Link]

-

ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from [Link]

-

PubChem. (n.d.). trans-1,2-Cyclohexanediol. Retrieved from [Link]

-

ResearchGate. (2024). An Efficient Protocol for the Enantioselective Preparation of a Key Polyfunctionalized Cyclohexane.... Retrieved from [Link]

-

PubChem. (n.d.). cis-1,2-Cyclohexanediol. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1981). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Retrieved from [Link]

-

EMBL-EBI. (n.d.). cyclohexane-1,2-diol (CHEBI:24567). Retrieved from [Link]

-

ResearchGate. (2018). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. Retrieved from [Link]

-

Quora. (2020). How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol?. Retrieved from [Link]

-

ResearchGate. (2024). Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes.... Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Cyclohexanediol, (1S-trans)-. Retrieved from [Link]

-

Reddit. (2015). Stereoselective synthesis of trans 1,2 cyclohexane diol.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclohexane-1,2-diol - Wikipedia [en.wikipedia.org]

- 3. 1,2-Cyclohexanediol | C6H12O2 | CID 13601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. connectsci.au [connectsci.au]

- 8. pure.southwales.ac.uk [pure.southwales.ac.uk]

- 9. This compound 95% | CAS: 57794-08-8 | AChemBlock [achemblock.com]

- 10. scbt.com [scbt.com]

- 11. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 1H NMR [m.chemicalbook.com]

- 12. Making sure you're not a bot! [oc-praktikum.de]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Enantioselective Synthesis of (1S,2S)-Cyclohexane-1,2-diol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of (1S,2S)-Cyclohexane-1,2-diol

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for enantiomerically pure building blocks is insatiable. Among these, C2-symmetric chiral diols are of paramount importance, serving as versatile chiral auxiliaries, ligands, and synthons for complex molecular architectures.[1][2] this compound, a conformationally constrained diol, represents a cornerstone of this class. Its rigid framework and defined stereochemistry make it an invaluable precursor for the synthesis of chiral ligands for asymmetric catalysis, complex natural products, and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the principal, field-proven methodologies for accessing this crucial molecule in high enantiopurity, focusing on the mechanistic rationale, practical execution, and comparative advantages of each approach.

Chapter 1: Asymmetric Dihydroxylation: The Direct Approach to Enantiopurity

The most direct and elegant strategy for producing enantiopure syn-diols from prochiral alkenes is through asymmetric dihydroxylation (AD). The Sharpless Asymmetric Dihydroxylation (SAD) stands as the preeminent method in this category, a reaction so impactful it contributed to K. Barry Sharpless's 2001 Nobel Prize in Chemistry.[3] This method introduces both hydroxyl groups and both stereocenters in a single, highly controlled step from cyclohexene.

Mechanistic Underpinnings of the Sharpless AD Reaction

The SAD reaction employs a catalytic amount of osmium tetroxide (OsO₄), a chiral ligand, and a stoichiometric co-oxidant.[4] The enantioselectivity is governed by the chiral ligand, which is typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[3] For the synthesis of the desired (1S,2S)-diol from cyclohexene, a ligand based on DHQD is required.

The catalytic cycle proceeds as follows:

-

Complex Formation : The chiral ligand coordinates to the osmium tetroxide catalyst, forming a chiral, reactive complex.

-

Cycloaddition : This complex undergoes a [3+2]-cycloaddition with the alkene (cyclohexene) to form a five-membered osmate ester intermediate.[3][4] The facial selectivity of this addition is dictated by the U-shaped binding pocket created by the chiral ligand, which preferentially accommodates the alkene from one face over the other.

-

Hydrolysis : The osmate ester is hydrolyzed to release the this compound product and the reduced osmium(VI) species.

-

Catalyst Regeneration : The stoichiometric co-oxidant, typically potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), re-oxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst for the next cycle.[3][4]

This entire process is streamlined by the use of commercially available reagent mixtures known as AD-mix.

AD-mix-β: A Validated, Turnkey Solution

For the synthesis of this compound, the reagent of choice is AD-mix-β . This is a pre-packaged, stable mixture containing:

-

Potassium osmate [K₂OsO₂(OH)₄] as the catalyst precursor.

-

Potassium ferricyanide [K₃Fe(CN)₆] as the co-oxidant.

-

Potassium carbonate [K₂CO₃] to maintain the optimal basic pH.

-

(DHQD)₂PHAL , the chiral ligand that directs the stereochemical outcome to the (1S,2S) product.[3][5]

The use of AD-mix-β obviates the need to handle the highly toxic and volatile osmium tetroxide directly and ensures a reliable and reproducible reaction.

Detailed Experimental Protocol: Sharpless AD of Cyclohexene

-

Setup : To a 500 mL round-bottom flask equipped with a magnetic stirrer, add tert-butanol (150 mL) and water (150 mL). Stir until the mixture is homogeneous. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition : Add AD-mix-β (45 g) to the solvent mixture and stir vigorously until the solids are largely dissolved, resulting in a yellow-green biphasic mixture.

-

Substrate Addition : Add cyclohexene (3.0 mL, ~30 mmol) to the reaction mixture.

-

Reaction : Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by TLC (e.g., using a 1:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

-

Quenching : Once the reaction is complete, add solid sodium sulfite (Na₂SO₃) (20 g) portion-wise and allow the mixture to warm to room temperature. Stir for 1 hour.

-

Extraction : Add ethyl acetate (200 mL) and stir. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Workup : Combine the organic layers, wash with 2 M NaOH (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification : The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hot ethyl acetate or acetone) to yield pure this compound as a white crystalline solid.[1]

Data Presentation: Sharpless AD Performance

| Parameter | Typical Value | Reference |

| Substrate | Cyclohexene | [6] |

| Reagent | AD-mix-β | [3][4] |

| Solvent System | t-BuOH/H₂O (1:1) | [4] |

| Temperature | 0 °C | [3] |

| Typical Yield | 85-95% | [5] |

| Enantiomeric Excess (ee) | >99% | [5] |

Chapter 2: Kinetic Resolution: Separating Enantiomers via Reactivity

An alternative to direct asymmetric synthesis is kinetic resolution. This process begins with a racemic mixture of the product or a precursor. A chiral catalyst or reagent is then used to selectively react with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the product.

Hydrolytic Kinetic Resolution (HKR) of Cyclohexene Oxide

The Jacobsen-Katsuki epoxidation provides enantiopure epoxides, but a powerful related method for accessing chiral diols is the Jacobsen Hydrolytic Kinetic Resolution (HKR).[7] This method resolves a racemic mixture of an epoxide using water as a nucleophile in the presence of a chiral (salen)cobalt(III) complex.[8][9] One enantiomer of the epoxide is rapidly hydrolyzed to the corresponding diol, while the other enantiomer is left unreacted and therefore enantioenriched.

Causality of the Method : The success of the HKR hinges on the chiral (salen)Co(III) catalyst, which acts as a Lewis acid.[10] Mechanistic studies suggest a cooperative bimetallic mechanism where one catalyst molecule activates the epoxide electrophile, and a second catalyst molecule activates the water nucleophile.[8][10] This dual activation leads to an exceptionally high degree of enantioselection (krel > 100 for many substrates), as the transition state for the reaction of one enantiomer is significantly lower in energy than for the other.[8] By using the (S,S)-Jacobsen catalyst, racemic cyclohexene oxide can be resolved to yield (1R,2R)-cyclohexane-1,2-diol and unreacted, highly enantioenriched (S,S)-cyclohexene oxide. The latter can then be hydrolyzed under standard acidic or basic conditions to furnish the desired this compound.

Detailed Experimental Protocol: HKR and Subsequent Hydrolysis

Part A: Hydrolytic Kinetic Resolution

-

Setup : To a flask, add racemic cyclohexene oxide (10.0 g, ~102 mmol).

-

Catalyst Addition : Add the (S,S)-Jacobsen catalyst (0.2-0.5 mol %).

-

Reaction : Cool the mixture to 0 °C and add water (1.0 mL, ~55 mmol, 0.54 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction is often run neat (solvent-free).[9]

-

Workup : The reaction mixture can be directly purified by distillation or flash chromatography to separate the more volatile, unreacted (S,S)-cyclohexene oxide from the less volatile (1R,2R)-cyclohexane-1,2-diol.

Part B: Hydrolysis of Recovered Epoxide

-

Setup : Dissolve the recovered (S,S)-cyclohexene oxide in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 ratio).

-

Reaction : Add a catalytic amount of perchloric acid or sulfuric acid and stir at room temperature until the epoxide is fully consumed (monitor by TLC or GC).

-

Workup : Neutralize the acid with a mild base (e.g., NaHCO₃ solution). Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure to yield this compound.

Data Presentation: HKR Performance

| Parameter | Typical Value | Reference |

| Catalyst Loading | 0.2 - 2.0 mol% | [9][11] |

| Reactant | H₂O (0.5-0.8 equiv) | [8] |

| Conditions | Neat, 0 °C to RT | [9] |

| Recovered Epoxide Yield | 40-45% (max 50%) | [9] |

| Recovered Epoxide ee | >99% | [9] |

| Diol Product ee | >98% | [9] |

Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer a green and highly selective alternative for kinetic resolution. Lipases are commonly used to catalyze the enantioselective acylation of a racemic diol.[12]

Causality of the Method : In the presence of an acyl donor (like vinyl acetate), a lipase such as Candida antarctica Lipase B (CAL-B) will selectively acylate one enantiomer of the racemic trans-1,2-cyclohexanediol.[13][14] For instance, the (1R,2R)-enantiomer may fit perfectly into the enzyme's active site and undergo rapid acylation, while the (1S,2S)-enantiomer is a poor fit and reacts very slowly or not at all. This difference in reaction rates allows for the separation of the unreacted, enantiopure (1S,2S)-diol from the newly formed (1R,2R)-monoacetate at ~50% conversion.

Detailed Experimental Protocol: Lipase-Catalyzed Resolution

-

Setup : To a flask, add racemic trans-1,2-cyclohexanediol (5.0 g, 43 mmol) and a suitable organic solvent (e.g., diisopropyl ether, 100 mL).[13]

-

Enzyme Addition : Add an immobilized lipase, such as Novozym 435 (CAL-B), typically 5-10% by weight of the substrate.

-

Acylation : Add vinyl propionate or vinyl acetate (1.1-1.5 equivalents) as the acyl donor.[13]

-

Reaction : Stir the suspension at room temperature (or slightly elevated, e.g., 40 °C) and monitor the conversion by GC or TLC. The reaction should be stopped at or near 50% conversion to maximize the enantiopurity of both the product and the remaining starting material.

-

Workup : Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

-

Purification : Remove the solvent under reduced pressure. The resulting mixture of the unreacted (1S,2S)-diol and the (1R,2R)-monoester can be easily separated by flash column chromatography due to their significant difference in polarity.

Data Presentation: EKR Performance

| Parameter | Typical Value | Reference |

| Enzyme | Candida antarctica Lipase B (CAL-B) | [13] |

| Acyl Donor | Vinyl Propionate / Vinyl Acetate | [13][15] |

| Solvent | Diisopropyl ether / Toluene | [13][16] |

| Conversion for Max ee | ~50% | [15] |

| Recovered Diol ee | >98% | [13][16] |

Conclusion: A Comparative Outlook

The synthesis of enantiopure this compound can be approached through several robust and high-fidelity methods.

-

Sharpless Asymmetric Dihydroxylation is arguably the most efficient and atom-economical method, creating the desired product directly from an inexpensive starting material in a single stereocontrolled step with near-perfect enantioselectivity. Its use of pre-packaged AD-mixes makes it highly reliable and practical for both lab-scale and industrial applications.

-

Jacobsen Hydrolytic Kinetic Resolution is an exceptionally powerful technique for resolving epoxides. While it requires an additional step to convert the resolved epoxide to the target diol, it provides access to both enantiomers of the diol and the epoxide in very high enantiopurity, adding to its synthetic utility.

-

Enzymatic Kinetic Resolution represents a "green chemistry" approach, operating under mild conditions with recyclable catalysts. It provides excellent enantioselectivity and is particularly advantageous for its operational simplicity and environmental compatibility.

The choice of method will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, available starting materials, and the desired synthetic flexibility. Each protocol described herein represents a validated and authoritative pathway to a critical chiral building block in modern chemistry.

References

-

Sharpless asymmetric dihydroxylation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed Central. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing). (2009). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides | Journal of the American Chemical Society. (2002). American Chemical Society. Retrieved January 17, 2026, from [Link]

-

Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes - MDPI. (2020). MDPI. Retrieved January 17, 2026, from [Link]

-

Sharpless Asymmetric Dihydroxylation: Effect of Alkene Structure on Rates and Selectivity | Journal of Chemical Education - ACS Publications. (2003). American Chemical Society. Retrieved January 17, 2026, from [Link]

-

Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. (1997). STEM - Unipd. Retrieved January 17, 2026, from [Link]

-

Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes - PubMed. (2020). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD) - ResearchGate. (2000). ResearchGate. Retrieved January 17, 2026, from [Link]

-

A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions - PMC - NIH. (2010). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology - ResearchGate. (2010). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Jacobsen HKR - The best reaction in organic chemistry? - YouTube. (2022). YouTube. Retrieved January 17, 2026, from [Link]

-

Enantioselective Kinetic Resolution of trans-Cycloalkane-1,2-diols | Request PDF. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of trans-1,2-cyclohexanediol from cyclohexene. (2006). NOP. Retrieved January 17, 2026, from [Link]

-

Cyclohexane-1,2-diol - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol? - Quora. (2020). Quora. Retrieved January 17, 2026, from [Link]

-

trans-1,2-CYCLOHEXANEDIOL - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. - YouTube. (2020). YouTube. Retrieved January 17, 2026, from [Link]

-

Oxidation of 1,2-cyclohexanediol as a step for adipic acid synthesis - ResearchGate. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Preparation of Enantiopure trans-1,2-Cyclohexanediol and trans-2-Aminocyclohexanol | Request PDF - ResearchGate. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation | Request PDF - ResearchGate. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed. (2024). PubMed. Retrieved January 17, 2026, from [Link]

-

Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - MDPI. (2024). MDPI. Retrieved January 17, 2026, from [Link]

-

Chiral macrocyclic aliphatic oligoimines derived from trans-1,2-diaminocyclohexane. (2006). PubMed. Retrieved January 17, 2026, from [Link]

-

1,2-Cyclohexanediol | C6H12O2 | CID 13601 - PubChem - NIH. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

ChemInform Abstract: (-)-Quinic Acid in Organic Synthesis. Part 7. Facile Syntheses of Valiolamine and Its Diastereomers from (-)-Quinic Acid. Nucleophilic Substitution Reactions of 5-(Hydroxymethyl)cyclohexane-1,2,3,4,5- pentol. - ResearchGate. (1998). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of Polyhydroxycyclohexanes and Relatives from (−)-Quinic Acid - Figshare. (2003). Figshare. Retrieved January 17, 2026, from [Link]

Sources

- 1. (1S,2S)-反式-1,2-环己二醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 10. youtube.com [youtube.com]

- 11. A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Sharpless Asymmetric Dihydroxylation of Cyclohexene to (1S,2S)-Cyclohexanediol

This guide provides a comprehensive technical overview of the Sharpless asymmetric dihydroxylation, with a specific focus on the enantioselective synthesis of (1S,2S)-cyclohexanediol from cyclohexene. This transformation is a cornerstone of modern asymmetric synthesis, offering a reliable and highly selective method for the creation of chiral vicinal diols, which are pivotal intermediates in the development of pharmaceuticals and other biologically active molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical framework for implementing this powerful reaction.

The Principle of Enantioselection: A Mechanistic Perspective

The Sharpless asymmetric dihydroxylation is a catalytic process that utilizes a chiral ligand to direct the osmylation of a prochiral alkene, thereby establishing two adjacent stereocenters with a high degree of enantiomeric excess.[2] The reaction was developed by K. Barry Sharpless, a contribution for which he was awarded a share of the Nobel Prize in Chemistry in 2001. The commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, have made this complex transformation accessible and reproducible in laboratories worldwide.[2]

The enantioselectivity of the reaction is governed by the choice of the chiral ligand, which is derived from one of two diastereomeric cinchona alkaloids: dihydroquinine (DHQ) or dihydroquinidine (DHQD).[2] These ligands are typically used as their phthalazine (PHAL) ethers, (DHQ)₂PHAL and (DHQD)₂PHAL. For the synthesis of (1S,2S)-cyclohexanediol, the AD-mix-β formulation, containing the (DHQD)₂PHAL ligand, is employed.[2]

The catalytic cycle, a self-validating system of interconnected reactions, is the heart of the Sharpless dihydroxylation. A simplified representation of this cycle is presented below:

Caption: Figure 1: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

The reaction commences with the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[3] Subsequent hydrolysis of this intermediate liberates the desired diol and a reduced osmium(VI) species. The catalytic nature of the reaction is sustained by the stoichiometric co-oxidant, potassium ferricyanide (K₃Fe(CN)₆), which reoxidizes the Os(VI) species back to Os(VIII).[2]

A critical aspect for ensuring high enantioselectivity is the suppression of a potential secondary catalytic pathway.[2] If the osmate ester intermediate is oxidized before it hydrolyzes, an Os(VIII)-diol complex is formed which can also dihydroxylate the alkene, but with significantly lower enantioselectivity.[2] This secondary pathway can be effectively minimized by using a higher molar concentration of the chiral ligand, which favors the primary pathway.[2]

The Reagents: A Symphony of Controlled Reactivity

The success of the Sharpless asymmetric dihydroxylation hinges on the careful interplay of several key reagents, each with a specific and crucial role. These are conveniently packaged in the commercial AD-mix formulations.

| Reagent | Function | Causality |

| Potassium Osmate (K₂OsO₂(OH)₄) | Source of the osmium tetroxide catalyst. | Osmium tetroxide is the active oxidant that forms the osmate ester with the alkene. Using the less volatile potassium osmate salt enhances safety. |

| (DHQD)₂PHAL | Chiral ligand. | Creates a chiral environment around the osmium center, directing the attack on one face of the prochiral cyclohexene to yield the (1S,2S) enantiomer. |

| Potassium Ferricyanide (K₃Fe(CN)₆) | Stoichiometric co-oxidant. | Regenerates the active Os(VIII) catalyst from the reduced Os(VI) species, allowing for the use of only a catalytic amount of the toxic and expensive osmium. |

| Potassium Carbonate (K₂CO₃) | Base. | Maintains a basic pH, which accelerates the hydrolysis of the osmate ester to release the diol and regenerate the catalyst. |

| Methanesulfonamide (CH₃SO₂NH₂) | Additive (optional but recommended). | Accelerates the rate of the reaction, particularly for less reactive alkenes, by facilitating the hydrolysis of the osmate ester. |

Experimental Protocol: A Step-by-Step Guide to (1S,2S)-Cyclohexanediol Synthesis

This protocol is a self-validating system designed for the synthesis of (1S,2S)-cyclohexanediol from cyclohexene with high enantioselectivity.

Materials:

-

AD-mix-β

-

Cyclohexene

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine AD-mix-β (approximately 1.4 g per 1 mmol of cyclohexene) with a 1:1 mixture of tert-butanol and water (approximately 10 mL per 1 g of AD-mix-β).

-

Dissolution: Stir the mixture vigorously at room temperature until the solids are fully dissolved and two clear phases are observed. The aqueous phase should be a bright yellow.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some of the salts may precipitate upon cooling.

-

Substrate Addition: Add cyclohexene (1.0 equivalent) to the cooled, stirred reaction mixture.

-

Reaction: Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete (typically after 6-24 hours, as indicated by the consumption of the starting material on TLC), quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1 g of AD-mix-β).

-

Workup:

-

Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.

-

Add ethyl acetate to the mixture and transfer to a separatory funnel.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure (1S,2S)-cyclohexanediol.

Expected Results and Data Analysis

The Sharpless asymmetric dihydroxylation of cyclohexene using AD-mix-β is expected to proceed with high yield and excellent enantioselectivity.

| Substrate | Product | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Cyclohexene | (1S,2S)-Cyclohexanediol | (DHQD)₂PHAL | Typically >85% | Typically >90% |

Note: Yields and enantiomeric excesses are representative and can vary based on reaction scale and conditions.

The enantiomeric excess of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of the diol or a suitable derivative.

Troubleshooting and Field-Proven Insights

-

Low Enantioselectivity: As previously discussed, low enantiomeric excess can result from the interference of the secondary catalytic cycle. To mitigate this, consider using a higher loading of the AD-mix, which increases the concentration of the chiral ligand.

-

Slow Reaction Rate: For less reactive alkenes, the addition of methanesulfonamide can significantly accelerate the reaction rate.

-

Workup Issues: The formation of emulsions during the extraction can be problematic. The addition of brine during the washing step can help to break up emulsions.

-

Purification Challenges: The chiral ligand can sometimes co-elute with the product during chromatography. A thorough workup, including a base wash, can help to remove the majority of the ligand before purification.

Conclusion

The Sharpless asymmetric dihydroxylation of cyclohexene to (1S,2S)-cyclohexanediol is a robust and highly selective transformation that exemplifies the power of asymmetric catalysis. By understanding the underlying mechanism, the specific roles of the reagents, and adhering to a well-defined experimental protocol, researchers can reliably access this valuable chiral building block for a wide range of applications in drug discovery and development. This guide provides the necessary framework for the successful implementation of this essential synthetic tool.

References

- Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Sharpless, K. B. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.

- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical reviews, 94(8), 2483-2547.

-

Wikipedia contributors. (2023, December 27). Sharpless asymmetric dihydroxylation. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

-

Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Retrieved January 17, 2026, from [Link]

-

Sharpless Dihydroxylation (Bishydroxylation). (n.d.). In Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

Sources

Resolution of racemic trans-1,2-cyclohexanediol

An In-Depth Technical Guide to the Resolution of Racemic trans-1,2-Cyclohexanediol

Authored by: A Senior Application Scientist

Abstract

The enantiomers of trans-1,2-cyclohexanediol are indispensable building blocks in modern asymmetric synthesis, serving as chiral auxiliaries, ligands for metal-catalyzed reactions, and key intermediates in the synthesis of pharmaceuticals and natural products. The resolution of the readily available racemic mixture into its constituent (1R,2R)- and (1S,2S)-enantiomers is a critical and often challenging step. This technical guide provides an in-depth exploration of the primary methodologies for achieving this separation, with a focus on the underlying principles, practical experimental protocols, and the rationale behind procedural choices. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and actionable insights into this pivotal chemical transformation.

Introduction: The Significance of Chiral trans-1,2-Cyclohexanediol

The C₂-symmetric scaffold of trans-1,2-cyclohexanediol provides a rigid and well-defined stereochemical environment, making its enantiomerically pure forms highly valuable. The (1R,2R)- and (1S,2S)-enantiomers are precursors to a multitude of chiral ligands, such as those used in Jacobsen's epoxidation, and are integral to the synthesis of complex molecules where precise stereocontrol is paramount. The challenge, therefore, lies not in the synthesis of the racemic diol, which is readily accomplished via the epoxidation of cyclohexene followed by hydrolytic ring-opening, but in its efficient and scalable resolution. This guide will dissect the most effective and widely employed resolution strategies: classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Foundational Principles of Enantiomeric Resolution

The resolution of a racemic mixture hinges on the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers, which have distinct physical properties (e.g., solubility, melting point, boiling point). This differentiation allows for their separation using conventional laboratory techniques such as fractional crystallization or chromatography.

Classical Chemical Resolution: Diastereomeric Complex Formation with Tartaric Acid

Classical resolution remains a robust and scalable method, particularly when cost-effective resolving agents are available. For trans-1,2-cyclohexanediol, the naturally occurring enantiomers of tartaric acid are excellent resolving agents due to their chirality, availability, and ability to form diastereomeric co-crystals with distinct physical properties.[1][2]

Mechanistic Rationale

The hydroxyl groups of the diol and the carboxylic acid groups of tartaric acid engage in hydrogen bonding to form a stable, crystalline diastereomeric complex.[2] When racemic (±)-trans-1,2-cyclohexanediol is treated with a sub-stoichiometric amount (e.g., 0.5 equivalents) of an enantiopure resolving agent like (2R,3R)-(+)-tartaric acid, a diastereomeric complex preferentially forms with one of the diol's enantiomers.[1] For instance, (2R,3R)-(+)-tartaric acid has been shown to form a more stable, less soluble co-crystal with (1R,2R)-(-)-cyclohexanediol.[1] This difference in solubility is the cornerstone of the separation; the less soluble diastereomer crystallizes from the solution, leaving the other enantiomer ((1S,2S)-diol) enriched in the mother liquor.

The overall workflow for this classical resolution is depicted below.

Figure 1. Workflow for the classical resolution of trans-1,2-cyclohexanediol.

Step-by-Step Experimental Protocol

This protocol is a synthesized example based on established principles of diastereomeric salt resolution.[1][3]

-

Complex Formation: In a suitable flask, combine racemic trans-1,2-cyclohexanediol (1.0 eq) and (2R,3R)-(+)-tartaric acid (0.5 eq) in ethanol. The choice of solvent is critical; it must solubilize the reactants when heated but allow for the selective precipitation of one diastereomer upon cooling.

-

Crystallization: Heat the mixture with stirring until a homogeneous solution is formed. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield of the crystalline diastereomeric complex.

-

Isolation: Collect the precipitated solid, the less soluble diastereomeric complex of (1R,2R)-cyclohexanediol and (+)-tartaric acid, by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual mother liquor.

-

Liberation of the First Enantiomer: Dissolve the isolated diastereomeric complex in water and basify the solution (e.g., with NaOH or K₂CO₃) to deprotonate the tartaric acid, forming a water-soluble salt. The now-free (1R,2R)-diol can be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). Subsequent drying and removal of the solvent will yield the enantiomerically enriched (1R,2R)-(-)-diol.

-

Liberation of the Second Enantiomer: The mother liquor from step 3 is enriched in the (1S,2S)-enantiomer. To recover it, first remove the solvent. Then, treat the residue in the same manner as the isolated solid: dissolve in water, basify, and extract the (1S,2S)-(+)-diol into an organic solvent.

-

Purity Assessment: The enantiomeric excess (e.e.) of each recovered diol should be determined using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Self-Validating System: The success of this protocol is contingent on the differential solubility of the formed diastereomers. A key validation checkpoint is the characterization of the crystalline precipitate. Its melting point should be sharp and distinct from that of the starting materials. Furthermore, successive recrystallizations of the diastereomeric complex can be performed to enhance the enantiomeric purity of the final diol, with each step ideally increasing the measured optical rotation until a constant value is achieved.[3]

Enzymatic Kinetic Resolution: Lipase-Catalyzed Acylation

Enzymatic methods offer a powerful alternative, prized for their high selectivity under mild reaction conditions.[4] Kinetic resolution is a process wherein one enantiomer of a racemate reacts significantly faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer from the newly formed product of the fast-reacting enantiomer. For trans-1,2-cyclohexanediol, lipases are highly effective catalysts for enantioselective acylation.[5][6]

Mechanistic Rationale

Lipases, such as those from Candida antarctica (often immobilized as Novozym 435) or Pseudomonas cepacia, are hydrolases that can function in reverse in non-aqueous media to catalyze ester formation.[7][8][9] The enzyme's active site is chiral and thus discriminates between the two enantiomers of the diol. An acyl donor, typically an activated ester like vinyl acetate, is used. The reaction with vinyl acetate is effectively irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde.

The lipase preferentially catalyzes the acylation of one diol enantiomer (e.g., the (1R,2R)-enantiomer) to form the corresponding monoacetate. As the reaction progresses, the mixture becomes enriched in the unreacted (1S,2S)-diol and the (1R,2R)-monoacetate. The reaction is typically stopped at or near 50% conversion to achieve the optimal balance of yield and enantiomeric excess for both components.

Figure 2. Workflow for the enzymatic kinetic resolution of trans-1,2-cyclohexanediol.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on common practices in biocatalytic resolutions.[7][10]

-

Reaction Setup: To a solution of racemic trans-1,2-cyclohexanediol (1.0 eq) in a suitable organic solvent (e.g., diethyl ether, diisopropyl ether, or toluene), add the lipase (e.g., Novozym 435 or Pseudomonas cepacia lipase, PSL-C).[4][7] The choice of solvent can significantly impact enzyme activity and selectivity.

-

Acylation: Add the acylating agent, vinyl acetate (≥ 0.5 eq), to the mixture. Stir the suspension at a controlled temperature (e.g., room temperature or slightly elevated, ~40 °C).

-

Monitoring: The progress of the reaction must be monitored to ensure it is stopped at approximately 50% conversion. This is crucial for maximizing the enantiomeric excess of both the product and the remaining starting material. Techniques such as GC or TLC can be used to track the disappearance of the starting diol and the appearance of the monoacetate product.

-

Workup: Once ~50% conversion is reached, remove the enzyme by filtration. The immobilized enzyme can often be washed, dried, and reused.[4]

-

Separation: Remove the solvent from the filtrate. The resulting mixture of the unreacted diol and the monoacetate can be separated by column chromatography on silica gel. The difference in polarity between the diol and its ester derivative allows for a clean separation.

-

Hydrolysis of the Ester (Optional): To recover the second diol enantiomer, the isolated monoacetate can be hydrolyzed. A simple method is transesterification using potassium carbonate in methanol, which cleaves the acetate group to yield the (1R,2R)-diol.

-

Purity Assessment: As with the classical method, the enantiomeric excess of both the unreacted diol and the diol recovered from hydrolysis must be determined via chiral HPLC or a related technique.

Trustworthiness & Causality: The reliability of this method stems from the high fidelity of the enzyme's chiral recognition. The choice of vinyl acetate as the acyl donor is deliberate; its use drives the reaction to completion by eliminating the alcohol byproduct, thus preventing the reverse reaction (hydrolysis) which could diminish the resolution's effectiveness.[7] Monitoring to 50% conversion is a cornerstone of kinetic resolution theory; proceeding beyond this point will begin to acylate the slower-reacting enantiomer, thereby decreasing the enantiomeric excess of both the remaining starting material and the product.

Data Summary and Comparison

The effectiveness of a resolution is quantified by the enantiomeric excess (e.e.) and the yield of the separated enantiomers. Below is a table summarizing typical outcomes for the described methods.

| Method | Resolving Agent / Catalyst | Target Product | Typical e.e. (%) | Typical Yield (%) | Key Considerations |

| Classical Resolution | (2R,3R)-(+)-Tartaric Acid | (1R,2R)-diol & (1S,2S)-diol | 65-95% (per cycle)[1] | ~40-50% (per enantiomer) | Scalable, cost-effective. Purity can be improved with recrystallization.[1] |

| Enzymatic Resolution | Lipase PS (P. cepacia) | (S)-alcohol & (R)-ester | >95% | ~45% (per component) | Mild conditions, high selectivity. Requires reaction monitoring and chromatographic separation.[7] |

| Enzymatic Resolution | Novozym 435 (C. antarctica) | (S)-alcohol & (R)-ester | >99% | ~45% (per component) | Excellent selectivity, robust immobilized enzyme. Often the catalyst of choice.[7] |

Conclusion

The resolution of racemic trans-1,2-cyclohexanediol is a well-established process with multiple effective strategies. The choice between classical chemical resolution and enzymatic kinetic resolution depends on factors such as scale, cost, available equipment, and desired purity. Classical resolution with tartaric acid offers a straightforward, scalable approach that relies on the physical separation of diastereomeric co-crystals. Enzymatic resolution provides an elegant and highly selective alternative that leverages the precision of biocatalysis to differentiate between enantiomers, often yielding products of very high enantiomeric purity. For professionals in drug development and chemical synthesis, a thorough understanding of both methodologies is essential for selecting the optimal route to these invaluable chiral synthons.

References

-

Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. [Link]

-

Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety. The Journal of Organic Chemistry, 72(20), 7750-7756. [Link]

-

with tartaric acid. ResearchGate Publication. [Link]

-

Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis. Journal of Molecular Catalysis B: Enzymatic, 134, 253-259. [Link]

-

Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate Publication. [Link]

-

Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Semantic Scholar. [Link]

-

Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis. ResearchGate Publication. [Link]

-

Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1629. [Link]

-

Co-crystal of ( R, R)- 1, 2-cyclohexanediol with ( R, R)-tartaric acid, a key structure in resolution of the ( ±)- trans-diol by supercritical extraction, and the related ternary phase system. ResearchGate Publication. [Link]

-

[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), 119-126. [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

-

Lipase-catalyzed polyester synthesis – A green polymer chemistry. Polymers, 3(1), 352-381. [Link]

-